1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals. This compound is characterized by the presence of a benzimidazole core substituted with a 3,4-dichlorobenzyl group and a nitro group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution with 3,4-dichlorobenzyl Group: The final step involves the substitution of the benzimidazole core with the 3,4-dichlorobenzyl group. This can be done using a nucleophilic substitution reaction where the benzimidazole is reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups onto the benzimidazole core.
Scientific Research Applications
1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Miconazole: An antifungal agent with a similar benzimidazole core.
Albendazole: An antiparasitic drug with a benzimidazole structure.
Thiabendazole: Another antiparasitic agent with a benzimidazole core.
Uniqueness
1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole is unique due to the presence of the 3,4-dichlorobenzyl group and the nitro group, which confer distinct chemical and biological properties. These substitutions can enhance its potency and selectivity for specific biological targets compared to other benzimidazole derivatives.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3/c21-16-8-6-13(10-17(16)22)12-28-24-19-11-15(25(26)27)7-9-18(19)23-20(24)14-4-2-1-3-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMJUBQLAIKVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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